1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
Description
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine (CAS: 1021425-36-4) is an aliphatic diamine derivative featuring a cyclopropyl group at the N1 position, a methyl group at the N1 center, and diethyl substituents at the N2 positions. Its molecular formula is C9H21N2, with a molecular weight of 157.3 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its structural versatility in drug design .
Properties
IUPAC Name |
1-cyclopropyl-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)8-10(11-3)9-6-7-9/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXGDCCDBKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diamines, which are known for their diverse pharmacological properties, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The molecular structure of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine can be represented as follows:
- IUPAC Name : 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine
- CAS Number : 1341066-00-9
- Molecular Formula : C₁₁H₁₈N₄
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It can modulate enzyme activity and receptor functions due to the presence of amine groups, which can participate in hydrogen bonding and ionic interactions with biomolecules.
Pharmacological Properties
The following table summarizes the key pharmacological properties associated with 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine based on available research:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial strains. |
| Anti-inflammatory | Demonstrated potential in reducing inflammation markers in vitro. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines in preliminary studies. |
| Neuroprotective | Potential neuroprotective effects observed in cell culture models. |
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various diamines, including 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine. Results indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
In vitro assays demonstrated that 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of 1-Cyclopropyl-N2,N2-diethyl-N1-methylethane-1,2-diamine with related diamines:
Key Differences and Research Findings
Steric and Electronic Effects :
- The cyclopropyl group in the target compound introduces significant steric hindrance compared to linear alkyl substituents (e.g., ethyl or methyl in N1,N2-Diethylethane-1,2-diamine). This can reduce rotational freedom and enhance rigidity, which is advantageous in drug design for improving target binding .
- Diethyl groups at N2 provide moderate electron-donating effects, contrasting with the electron-withdrawing pyridyl group in N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine .
Corrosion Inhibition Potential: While N-Methylethylenediamine (CAS: 109-81-9) has been studied for corrosion inhibition via DFT and experimental methods , the target compound’s cyclopropyl group may alter its adsorption behavior on metal surfaces. Linear amines (e.g., DETA, TETA) with multiple amino groups show higher inhibition efficiency due to stronger chelation .
Synthetic Accessibility :
- The synthesis of cyclopropyl-containing diamines often involves reductive amination or cycloaddition reactions (e.g., using triethyl orthoformate and ammonium tetrafluoroborate) , whereas simpler diamines like N1,N2-Diethylethane-1,2-diamine are commercially available or prepared via direct alkylation .
Pharmaceutical Relevance :
- Derivatives like (S)-N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS: 1354015-93-2) highlight the role of cyclopropyl groups in enhancing CNS permeability or receptor selectivity .
Data Tables
Table 1: Comparative Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
